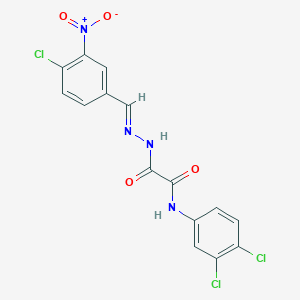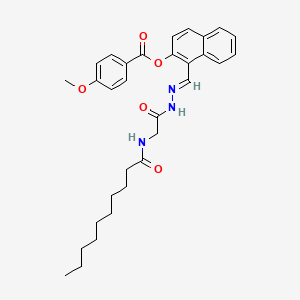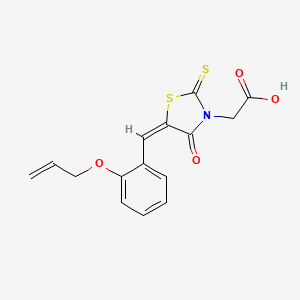
3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C17H15ClN4O2 and a molecular weight of 342.788 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves the reaction of 3-Ethoxy-4-hydroxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine under specific reaction conditions . The reaction typically takes place in an organic solvent, such as ethanol or methanol, at a controlled temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: This compound has a similar structure but lacks the ethoxy group, which can affect its chemical properties and reactivity.
4-Ethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: This compound has a similar structure but lacks the hydroxy group, which can influence its biological activity and applications.
4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: This compound has a methoxy group instead of an ethoxy group, which can alter its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN4O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-24-15-9-11(7-8-14(15)23)10-19-21-17-13-6-4-3-5-12(13)16(18)20-22-17/h3-10,23H,2H2,1H3,(H,21,22)/b19-10+ |
InChI Key |
PJPZBEWRRWJGTN-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12029408.png)

![2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12029410.png)

![N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12029413.png)
![[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12029418.png)

![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-tert-butylbenzoate](/img/structure/B12029438.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12029442.png)

![3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029457.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12029459.png)
